molecular formula C13H20N2 B1296228 2-(4-Piperidin-1-yl-phenyl)-ethylamine CAS No. 38589-09-2

2-(4-Piperidin-1-yl-phenyl)-ethylamine

Cat. No. B1296228
CAS RN: 38589-09-2
M. Wt: 204.31 g/mol
InChI Key: HTKAXRQMCRKDSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(4-Piperidin-1-yl-phenyl)-ethylamine” is a compound that contains a piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Piperidine derivatives are known to exhibit a wide variety of biological activities .


Synthesis Analysis

While specific synthesis methods for “2-(4-Piperidin-1-yl-phenyl)-ethylamine” were not found, piperidones, which are precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They are used in the synthesis of larger molecules with diverse properties and applications .

Scientific Research Applications

Chiral Synthesis and Derivative Development

A study described a convenient large-scale chiral synthesis of protected 2-substituted-4-oxo-piperidine derivatives from (S)-1-phenyl-ethylamine. This synthesis pathway is crucial for developing compounds without racemization, indicating its application in creating highly specific synthetic intermediates for further chemical transformations (Lau et al., 2002).

Reactivity and Transition-State Structure Analysis

Another research focused on the aminolysis of X-substituted phenyl diphenylphosphinates, showing how the nature of amines, including primary amines like ethylamine, affects reactivity and transition-state structure. This study provides insights into the mechanistic aspects of reactions involving piperidine derivatives, contributing to the understanding of their chemical behavior (Um et al., 2009).

Antimicrobial and Antifungal Applications

Research on the synthesis of novel 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives revealed that some synthesized compounds exhibited excellent antibacterial and antifungal activities. These findings highlight the potential of piperidine derivatives in developing new antimicrobial agents (Rajkumar et al., 2014).

Mycobacterium Tuberculosis Inhibition

A series of thiazole-aminopiperidine hybrid analogues were synthesized and found to inhibit Mycobacterium tuberculosis GyrB ATPase, demonstrating significant antituberculosis activity. This research showcases the application of piperidine derivatives in addressing infectious diseases (Jeankumar et al., 2013).

Future Directions

Piperidine derivatives are a key and extensive category of nitrogen-bearing heterocyclic compounds. They show a wide variety of biological activities and are a vital fundament in the production of drugs . This suggests that “2-(4-Piperidin-1-yl-phenyl)-ethylamine” and similar compounds could have potential applications in drug discovery and other fields.

properties

IUPAC Name

2-(4-piperidin-1-ylphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c14-9-8-12-4-6-13(7-5-12)15-10-2-1-3-11-15/h4-7H,1-3,8-11,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTKAXRQMCRKDSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30276913
Record name 2-(4-Piperidin-1-yl-phenyl)-ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30276913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Piperidin-1-yl-phenyl)-ethylamine

CAS RN

38589-09-2
Record name 2-(4-Piperidin-1-yl-phenyl)-ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30276913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.